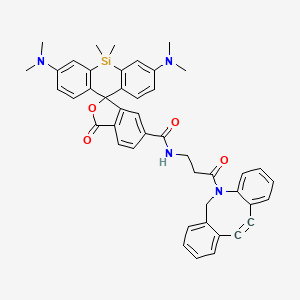

SiR-DBCO

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Silicon-substituted rhodamine-dibenzocyclooctyne (SiR-DBCO) is a fluorescent dye and a click chemistry reagent. It contains a dibenzocyclooctyne group that can undergo strain-promoted alkyne-azide cycloaddition with molecules containing azide groups. This compound is widely used in biological imaging and labeling due to its unique chemical properties and high reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: SiR-DBCO is synthesized by combining a silicon-substituted rhodamine core with a dibenzocyclooctyne group. The synthesis involves multiple steps, including the preparation of the silicon-substituted rhodamine core and the subsequent attachment of the dibenzocyclooctyne group through various chemical reactions. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: SiR-DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules. This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications .

Common Reagents and Conditions: The SPAAC reaction typically involves the use of azide-containing molecules as reactants. The reaction can be carried out under mild conditions, without the need for toxic catalysts, making it suitable for biological applications .

Major Products Formed: The major products formed from the SPAAC reaction are stable triazole-linked conjugates. These conjugates retain the fluorescent properties of the this compound dye, making them useful for imaging and labeling applications .

Aplicaciones Científicas De Investigación

SiR-DBCO has a wide range of scientific research applications, including:

Biological Imaging: this compound is used as a fluorescent dye for imaging cellular structures and processes. .

Bioconjugation: The SPAAC reaction allows this compound to be conjugated with various biomolecules, such as proteins, nucleic acids, and lipids, for studying their interactions and functions

Drug Delivery: this compound can be used to label drug molecules, enabling the tracking of drug distribution and accumulation in biological systems

Diagnostic Analysis: this compound-based probes are used in diagnostic assays to detect specific biomolecules and monitor disease progression

Mecanismo De Acción

SiR-DBCO exerts its effects through the strain-promoted alkyne-azide cycloaddition reaction. The dibenzocyclooctyne group in this compound reacts with azide-containing molecules to form stable triazole-linked conjugates. This reaction is highly specific and occurs rapidly under mild conditions, making it suitable for biological applications. The fluorescent properties of this compound allow for the visualization of the conjugates in biological systems .

Comparación Con Compuestos Similares

SiR-DBCO is unique among fluorescent dyes and click chemistry reagents due to its silicon-substituted rhodamine core and dibenzocyclooctyne group. Similar compounds include:

Tetrazine-based dyes: These dyes also undergo bioorthogonal reactions but use different reaction mechanisms, such as inverse-electron-demand Diels-Alder reactions.

Cyclooctyne-based dyes: These dyes, like dibenzocyclooctyne, undergo SPAAC reactions but may have different photophysical properties and reactivity.

This compound stands out due to its high photostability, near-infrared fluorescence, and efficient SPAAC reactivity, making it a valuable tool for biological imaging and labeling .

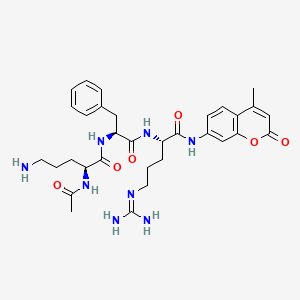

Propiedades

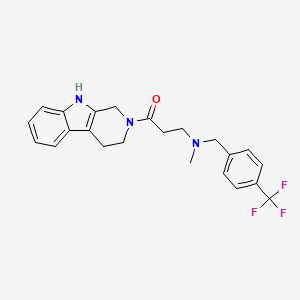

Fórmula molecular |

C45H42N4O4Si |

|---|---|

Peso molecular |

730.9 g/mol |

Nombre IUPAC |

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxamide |

InChI |

InChI=1S/C45H42N4O4Si/c1-47(2)33-18-21-36-40(26-33)54(5,6)41-27-34(48(3)4)19-22-37(41)45(36)38-25-31(17-20-35(38)44(52)53-45)43(51)46-24-23-42(50)49-28-32-13-8-7-11-29(32)15-16-30-12-9-10-14-39(30)49/h7-14,17-22,25-27H,23-24,28H2,1-6H3,(H,46,51) |

Clave InChI |

XAKLGZMKEDUDBM-UHFFFAOYSA-N |

SMILES canónico |

CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCC(=O)N6CC7=CC=CC=C7C#CC8=CC=CC=C86)C(=O)O3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-3,8,13-triol](/img/structure/B12386434.png)

![2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (6Z,15Z)-20-hydroxyicosa-6,15-dienoate](/img/structure/B12386487.png)